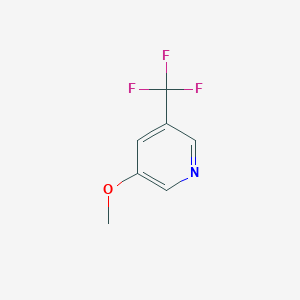

3-Methoxy-5-(trifluoromethyl)pyridine

Description

Significance of Fluorinated Pyridine (B92270) Derivatives in Organic Synthesis and Functional Materials

Fluorinated pyridine derivatives are a class of compounds of paramount importance in modern organic chemistry. The incorporation of fluorine or fluorine-containing groups, such as the trifluoromethyl (-CF₃) group, into a pyridine scaffold can drastically alter a molecule's properties. The trifluoromethyl group, in particular, is a strong electron-withdrawing substituent with high electronegativity and metabolic stability. jst.go.jpmdpi.com These characteristics are highly sought after in drug design and agrochemical development.

In medicinal chemistry, the -CF₃ group can enhance a drug candidate's lipophilicity, improving its ability to cross biological membranes, and can increase its binding affinity to target enzymes or receptors. mdpi.com The metabolic stability conferred by the strong carbon-fluorine bonds can also lead to a longer biological half-life. mdpi.com Consequently, trifluoromethylpyridine (TFMP) moieties are integral components of numerous pharmaceuticals. jst.go.jp

In the agrochemical industry, the impact of fluorination is equally profound. A significant percentage of modern pesticides contain fluorine, with the trifluoromethyl group being a prevalent feature. nih.gov TFMP derivatives are key intermediates in the synthesis of a wide range of herbicides, insecticides, and fungicides. researchoutreach.org For example, compounds like fluazifop-butyl (B166162) (herbicide) and chlorfluazuron (B1668723) (insecticide) are built from TFMP precursors. researchoutreach.org The unique properties bestowed by the TFMP fragment contribute to the potency, selectivity, and environmental profile of these agricultural products. researchoutreach.orgagropages.com Beyond life sciences, the electronic properties of fluorinated pyridines make them valuable in materials science for creating advanced materials with specific thermal or electronic characteristics.

Historical Context and Evolution of Trifluoromethylpyridine Chemistry

The journey of trifluoromethylpyridine chemistry is a subset of the broader history of organofluorine chemistry. While the first synthesis of an aromatic compound bearing a trifluoromethyl group was reported in the late 19th century, the specific introduction of a -CF₃ group into a pyridine ring was first achieved in 1947. nih.gov Early synthetic methods were often harsh and limited in scope.

Historically, two primary strategies have dominated the synthesis of TFMP derivatives. The first involves a chlorine/fluorine exchange reaction on a trichloromethylpyridine precursor. nih.govresearchoutreach.org This method has been a workhorse for industrial-scale production of key intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF). nih.govresearchoutreach.org The second major approach is the construction of the pyridine ring from a smaller, pre-functionalized trifluoromethyl-containing building block through a cyclocondensation reaction. nih.govresearchoutreach.org

Over the last few decades, research and development in this area have expanded significantly, leading to more sophisticated and selective synthetic methodologies. jst.go.jp Advances in catalysis and a deeper understanding of reaction mechanisms have enabled the direct and regioselective introduction of trifluoromethyl groups into pyridine rings, as well as the development of milder and more functional-group-tolerant procedures. This continuous evolution has expanded the chemical space accessible to researchers, allowing for the creation of an increasingly diverse and complex array of TFMP derivatives for various applications.

Strategic Positioning of 3-Methoxy-5-(trifluoromethyl)pyridine as a Versatile Synthetic Intermediate

While direct, extensive research literature on this compound is not as widespread as for some of its isomers, its structure positions it as a highly versatile and strategic intermediate for organic synthesis. Its utility can be inferred from the well-documented reactivity of analogous substituted pyridines and the distinct electronic properties of its functional groups.

The compound features a strong electron-withdrawing trifluoromethyl group at the 5-position and a moderately electron-donating methoxy (B1213986) group at the 3-position. This "push-pull" electronic arrangement on the pyridine ring creates specific sites of reactivity. The electron-deficient nature of the pyridine ring, enhanced by the -CF₃ group, makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if a suitable leaving group were present at the 2-, 4-, or 6-positions.

Conversely, the methoxy and trifluoromethyl groups can direct further electrophilic or metallation reactions. The analysis of related structures, such as 3-Fluoro-2-methoxy-5-(trifluoromethyl)pyridine and 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine, shows that these molecules are valuable building blocks that readily participate in nucleophilic substitution and cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to create more complex molecular architectures. For instance, the use of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine as a key intermediate in the synthesis of the pharmaceutical icenticaftor (B608049) highlights the value of this substitution pattern. jst.go.jpnih.gov By analogy, this compound serves as a scaffold that can be elaborated at its other positions (2, 4, and 6) to generate libraries of novel compounds for biological screening.

Table 1: Physicochemical Properties of this compound and Related Intermediates Note: Some properties are predicted or based on structurally similar compounds due to limited published data for the primary compound.

| Property | This compound | 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine jk-sci.com | 6-Fluoro-3-methoxy-2-(trifluoromethyl)pyridine |

| CAS Number | 175277-73-3 (example) | 175136-17-1 | 1227579-76-1 |

| Molecular Formula | C₇H₆F₃NO | C₇H₅ClF₃NO | C₇H₅F₄NO |

| Molecular Weight | 177.12 g/mol | 211.57 g/mol | 195.12 g/mol |

| Boiling Point | Not available | 173-174 °C | Not available |

| Key Functional Groups | Methoxy, Trifluoromethyl | Chloro, Methoxy, Trifluoromethyl | Fluoro, Methoxy, Trifluoromethyl |

| Primary Synthetic Utility | Building block | Intermediate | Building block |

Overview of Research Trajectories and Interdisciplinary Relevance

The study and application of fluorinated pyridines like this compound are situated at the intersection of synthetic organic chemistry, medicinal chemistry, and agrochemical science. Current research trajectories continue to focus on several key areas. A primary goal is the development of novel, more efficient synthetic methods to access these valuable building blocks. rsc.org This includes catalytic C-H functionalization to directly install substituents onto the pyridine ring, reducing the number of steps and improving atom economy.

Another major research thrust is the continued exploration of TFMP derivatives as scaffolds for new bioactive molecules. mdpi.comrsc.org As our understanding of biological targets deepens, chemists can more rationally design molecules for specific interactions. The unique electronic properties and metabolic stability of the TFMP core make it an attractive starting point for designing new drugs and pesticides with improved efficacy and safety profiles. The interdisciplinary nature of this field is evident, as synthetic chemists develop the tools to create these molecules, while medicinal chemists and chemical biologists evaluate their biological activity, leading to a feedback loop that drives further innovation. Building blocks like this compound are crucial raw materials for this discovery pipeline, enabling the rapid synthesis of diverse compound libraries to probe new biological frontiers.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO/c1-12-6-2-5(3-11-4-6)7(8,9)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMPCZHJJWTOIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methoxy 5 Trifluoromethyl Pyridine and Analogues

Established Synthetic Pathways to Trifluoromethylpyridine Scaffolds

The introduction of a trifluoromethyl group onto a pyridine (B92270) ring can be achieved through several strategic approaches. The most common methods include chlorine/fluorine exchange from chlorinated precursors, cyclocondensation reactions using trifluoromethyl-containing building blocks, and the direct introduction of the trifluoromethyl group. nih.gov

Chlorine/Fluorine Exchange Strategies from Chlorinated Precursors

A widely utilized industrial method for the synthesis of trifluoromethylpyridines involves the halogen exchange of a trichloromethyl group with fluorine. nih.gov This process typically starts with a methylpyridine (picoline) derivative, which is first chlorinated to the corresponding (trichloromethyl)pyridine. Subsequent fluorination, often using hydrogen fluoride (B91410) (HF) or other fluorinating agents, yields the desired trifluoromethylpyridine. nih.gov

For the synthesis of a precursor to 3-methoxy-5-(trifluoromethyl)pyridine, one could envision starting from 3-methyl-5-methoxypyridine. Chlorination of the methyl group would lead to 3-methoxy-5-(trichloromethyl)pyridine. The final step would be the fluorine exchange reaction. A prominent example of this strategy is the industrial synthesis of 2-chloro-5-(trifluoromethyl)pyridine (B1661970) (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (2,3,5-DCTF) from 3-picoline. nih.govjst.go.jp The reaction can be carried out in a stepwise manner or as a simultaneous vapor-phase chlorination/fluorination at high temperatures over a transition metal-based catalyst. nih.gov

Table 1: Examples of Chlorine/Fluorine Exchange for Trifluoromethylpyridine Synthesis

| Starting Material | Intermediate | Product | Reagents and Conditions | Reference |

| 3-Picoline | 3-(Trichloromethyl)pyridine | 3-(Trifluoromethyl)pyridine | 1. Cl2, light or radical initiator; 2. HF, catalyst | nih.gov |

| 2-Chloro-5-methylpyridine | 2-Chloro-5-(trichloromethyl)pyridine | 2-Chloro-5-(trifluoromethyl)pyridine | 1. Cl2; 2. HF | nih.gov |

| 2,3-Dichloro-5-methylpyridine | 2,3-Dichloro-5-(trichloromethyl)pyridine | 2,3-Dichloro-5-(trifluoromethyl)pyridine | 1. Cl2; 2. HF | nih.gov |

Cyclocondensation Reactions Utilizing Trifluoromethyl-Containing Building Blocks

An alternative approach to constructing the trifluoromethylpyridine scaffold is through cyclocondensation reactions. This method involves the reaction of smaller, readily available fragments, at least one of which contains a trifluoromethyl group, to build the pyridine ring. nih.gov This strategy offers the advantage of introducing the trifluoromethyl group at a specific position from the outset, thus ensuring regioselectivity.

Commonly used trifluoromethyl-containing building blocks include ethyl 4,4,4-trifluoroacetoacetate, trifluoroacetonitrile, and 1,1,1-trifluoro-2,4-pentanedione. nih.govjst.go.jp These can be reacted with various enamines, enolates, or other suitable precursors to form the pyridine ring. For the synthesis of this compound, a potential strategy would involve the condensation of a trifluoromethyl-containing 1,3-dicarbonyl compound with an enamine or a related species derived from a methoxy-containing precursor.

Table 2: Common Trifluoromethyl-Containing Building Blocks for Cyclocondensation

| Building Block | Chemical Structure | Resulting Pyridine Moiety | Reference |

| Ethyl 4,4,4-trifluoroacetoacetate | CF3COCH2COOEt | Trifluoromethyl-substituted pyridone | nih.gov |

| Trifluoroacetonitrile | CF3CN | 2-(Trifluoromethyl)pyridine | nih.gov |

| 1,1,1-Trifluoro-2,4-pentanedione | CF3COCH2COCH3 | 2-Methyl-4-(trifluoromethyl)pyridine | jst.go.jp |

Direct Introduction of Trifluoromethyl Groups via Active Species

The direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring is a highly attractive and atom-economical strategy. This can be achieved using various trifluoromethylating agents that generate active trifluoromethyl species, such as radicals (•CF3) or nucleophilic ("CF3⁻") or electrophilic ("CF3⁺") equivalents. nih.gov

For instance, the reaction of pyridine derivatives with trifluoromethyl radical sources can lead to trifluoromethylation. However, controlling the regioselectivity of such reactions can be challenging due to the high reactivity of the radical species. chemrxiv.org More recent developments have focused on transition-metal-catalyzed trifluoromethylation reactions, which can offer improved control over the position of functionalization. For the direct trifluoromethylation of 3-methoxypyridine (B1141550), the electronic nature of the methoxy (B1213986) group would likely direct the incoming trifluoromethyl group to the 2-, 4-, or 6-positions. Therefore, achieving substitution at the 5-position would require specific directing group strategies or the use of a pre-functionalized substrate. researchgate.net

Regioselective Functionalization Approaches

To synthesize specifically substituted pyridines like this compound, regioselective functionalization of a pre-existing pyridine ring is a powerful strategy. This often involves the introduction of a functional group at a specific position, which can then be further elaborated.

Ortho-Metalation and Directed Lithiation Techniques

Directed ortho-metalation (DoM) is a potent tool for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.orguwindsor.caharvard.edu This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The methoxy group is a known DMG, which can direct lithiation to the adjacent carbon atoms. researchgate.net

In the case of 3-methoxypyridine, lithiation is expected to occur preferentially at the 2-position due to the combined directing effect of the methoxy group and the inductive effect of the pyridine nitrogen. Functionalization at the 4-position is also possible, though typically to a lesser extent. To achieve functionalization at the 5-position of a 3-methoxypyridine scaffold, a different strategy would be required, such as starting with a pre-functionalized pyridine ring where the 5-position is already substituted with a group that can be converted to a trifluoromethyl group, or by using a directing group at a different position that would favor lithiation at the 5-position.

Table 3: Regioselectivity in the Directed Lithiation of Substituted Pyridines

| Substrate | Directing Group | Position of Lithiation | Reagent | Reference |

| Anisole | -OCH3 | ortho | n-BuLi | harvard.edu |

| 2-Methoxypyridine | -OCH3 | 3-position | LDA, LTMP | nih.gov |

| 3-Methoxypyridine | -OCH3 | 2-position (major), 4-position (minor) | n-BuLi | researchgate.net |

Controlled Halogenation and Subsequent Cross-Coupling Strategies

A versatile approach to introduce substituents at specific positions on the pyridine ring involves initial halogenation followed by a transition-metal-catalyzed cross-coupling reaction. The position of halogenation can often be controlled by the reaction conditions and the electronic and steric properties of the substituents already present on the ring.

For a 3-methoxypyridine, electrophilic halogenation would likely occur at the positions most activated by the methoxy group, which are the 2- and 4-positions. To achieve halogenation at the 5-position, one might need to employ more specialized techniques or start with a substrate that directs the halogen to this position.

Once a halogen atom is installed at the desired position, a wide array of cross-coupling reactions can be employed to introduce various functional groups. Popular methods include the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), the Sonogashira coupling (for C-C bond formation with terminal alkynes), and the Buchwald-Hartwig amination (for C-N bond formation with amines). researchgate.netnih.govresearchgate.net

For instance, if 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine (B582265) could be synthesized, the chlorine atom at the 2-position could be a handle for various cross-coupling reactions to introduce further diversity into the molecule.

Table 4: Examples of Cross-Coupling Reactions on Halogenated Pyridines

| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Product Type | Reference |

| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd(PPh3)4 | 2-Phenylpyridine | nih.gov |

| Sonogashira | 3-Iodopyridine | Phenylacetylene | PdCl2(PPh3)2, CuI | 3-(Phenylethynyl)pyridine | researchgate.net |

| Buchwald-Hartwig | 2-Chloropyridine | Aniline | Pd(OAc)2, BINAP | 2-(Phenylamino)pyridine | researchgate.net |

Development of Novel and Efficient Synthetic Routes

Recent advancements in synthetic organic chemistry have led to sophisticated methodologies for constructing and functionalizing the trifluoromethylpyridine core. These methods move beyond traditional approaches, aiming for higher efficiency, scalability, and access to novel chemical space.

Vapor-Phase Reaction Methodologies with Transition Metal Catalysts

High-temperature, vapor-phase reactions are a cornerstone of industrial-scale synthesis for key trifluoromethylpyridine (TFMP) intermediates. nih.govresearchoutreach.org One of the most prominent methods involves the simultaneous chlorination and fluorination of 3-picoline over a transition metal-based catalyst. nih.govjst.go.jp This process is typically carried out at temperatures exceeding 300°C. jst.go.jp

The reaction is often performed in a specialized vapor-phase reactor that may include a catalyst fluidized-bed phase followed by an empty phase. nih.govjst.go.jp In the first phase, the methyl group of 3-picoline is chlorinated and immediately fluorinated to yield 3-(trifluoromethyl)pyridine. Subsequent nuclear chlorination in the second phase produces key intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF). nih.govjst.go.jp These chlorinated precursors are crucial building blocks that can be converted to this compound analogues through subsequent nucleophilic substitution reactions with sodium methoxide (B1231860).

| Reactant | Catalyst | Temperature (°C) | Major Products | Source(s) |

| 3-Picoline, Cl2, HF | Iron Fluoride-based | >300 | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF), 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | nih.gov, jst.go.jp |

The molar ratio of chlorine gas and the precise reaction temperature can be adjusted to control the degree of chlorination on the pyridine ring. nih.gov While this method is highly effective for large-scale production, the formation of some multi-chlorinated by-products is often unavoidable. nih.gov

Multistep Convergent Synthesis for Complex Derivatives

For the assembly of complex molecules, such as those found in modern pharmaceuticals, a multistep convergent synthesis is often the most logical and efficient strategy. This approach involves preparing key fragments of the target molecule separately and then coupling them in the later stages of the synthesis. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. lookchem.comacs.org

A relevant example is the synthesis of intermediates for advanced pharmaceutical candidates, which may incorporate the trifluoromethylpyridine core. For instance, the synthesis of a complex derivative could involve the preparation of a functionalized pyridine building block, such as a bromo-substituted methoxy-(trifluoromethyl)pyridine. This intermediate is then coupled with another elaborate fragment, often a boronic acid or ester, via a Suzuki-Miyaura cross-coupling reaction. acs.org This strategy allows for the late-stage introduction of molecular complexity and is highly modular. lookchem.com

The synthesis of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine, a key intermediate for the pharmaceutical icenticaftor (B608049), serves as a practical example. nih.govjst.go.jp This building block is prepared from 2-chloro-3-(trifluoromethyl)pyridine (B31430) (2,3-CTF), an isomer produced during the vapor-phase synthesis from 3-picoline. nih.govjst.go.jp This bromo-derivative can then be convergently coupled with other complex heterocyclic fragments to build the final active pharmaceutical ingredient.

| Coupling Partners | Catalyst / Ligand | Base | Product Type | Source(s) |

| 2-Bromo-5-(trifluoromethyl)pyridine analogue + Arylboronic acid | Pd(PPh3)4 or PdCl2(dppf) | Na2CO3 or K3PO4 | Aryl-substituted 5-(trifluoromethyl)pyridine | lookchem.com, acs.org |

| 2-Chloro-5-(trifluoromethyl)pyridine analogue + Arylboronic acid | [Pd(dppb)Cl2] | K2CO3 | Aryl-substituted 5-(trifluoromethyl)pyridine | acs.org |

This convergent approach is highly valued for its flexibility and efficiency in creating libraries of complex compounds for drug discovery. lookchem.com

Flow Chemistry and Continuous Synthesis Applications

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering significant advantages in terms of safety, reproducibility, and scalability. The use of continuous-flow reactors is particularly beneficial for reactions that involve hazardous reagents, unstable intermediates, or highly exothermic processes, which are common in fluorine chemistry.

The synthesis of trifluoromethylated N-fused heterocycles has been successfully demonstrated in automated and scalable continuous-flow systems. mdpi.com These processes often involve pumping streams of reactants through heated and pressurized coils or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com For example, the direct alkylation-cyclization of amines with trifluoroacetic anhydride (B1165640) can be performed rapidly and at mild conditions in a flow setup, avoiding the need for intermediate purification steps that are often required in traditional batch synthesis. mdpi.com

This technology can be readily applied to the synthesis of this compound or its precursors. A potential flow process could involve the methoxylation of a chloro-trifluoromethylpyridine intermediate by passing a solution of the substrate and sodium methoxide through a heated reactor. This approach would allow for safe handling of the reactants and rapid optimization to maximize yield and minimize reaction time.

| Reaction Type | Reactants | Conditions (in Flow) | Yield | Source(s) |

| Trifluoromethylation / Cyclization | 2-aminopyridine, TEA, TFAA | 80°C, 6 bar, 10 mL Hastelloy coil | >99% | mdpi.com |

| Nucleophilic Fluorination | Alcohol, DAST | 50-90°C, packed column | >75% |

The modular nature of flow systems also enables multi-step sequences where the output from one reactor flows directly into the next, allowing for the construction of complex molecules in a continuous, automated fashion.

Chemoenzymatic and Asymmetric Synthetic Transformations

The integration of biological catalysts (enzymes) with chemical synthesis, known as chemoenzymatic synthesis, provides powerful methods for creating chiral molecules with high selectivity. Similarly, asymmetric synthesis using chiral metal catalysts or organocatalysts is fundamental for producing enantiomerically pure compounds, which is often a requirement for pharmaceutical applications.

While the direct asymmetric synthesis of the this compound core is less common, these methodologies are critical for transforming this scaffold into complex, chiral derivatives. For example, enzymes are used for highly selective transformations on pyridine derivatives. The lipase (B570770) Novozym 435 has been employed to efficiently catalyze the esterification of nicotinic acids under mild conditions, demonstrating the potential for enzymatic modification of functional groups on the pyridine ring. acs.org

More advanced applications involve the asymmetric transformation of the pyridine ring or its substituents. A notable development is the iridium-catalyzed asymmetric defluoroallylation of 4-trifluoromethylpyridines. This reaction proceeds through the formation of a pyridyldifluoromethyl anion intermediate, which then reacts with an allyl source in the presence of a chiral iridium catalyst to form a new C-C bond and a stereocenter with high enantioselectivity. Although demonstrated on a 4-CF3 pyridine, this principle represents a significant advance in the asymmetric functionalization of trifluoromethylpyridines, opening new avenues for creating novel chiral building blocks.

| Transformation | Substrate Type | Catalyst / Enzyme | Key Feature | Source(s) |

| Esterification | Nicotinic acids, Alcohols | Novozym 435 | Mild conditions, high yield, reusable catalyst | acs.org |

| Asymmetric Dearomatization | Activated Pyridines | Amine Oxidase / Ene-Imine Reductase Cascade | Access to stereo-defined piperidines | nih.gov |

| Asymmetric Defluoroallylation | 4-Trifluoromethylpyridines | Chiral Iridium Complex | Enantioselective C-F bond transformation |

Furthermore, chemoenzymatic cascades have been designed for the asymmetric dearomatization of activated pyridines, converting the flat aromatic ring into highly substituted, chiral piperidines, which are valuable structures in medicinal chemistry. nih.gov These advanced transformations highlight the potential to use the this compound scaffold as a starting point for generating sophisticated, high-value chiral molecules.

Chemical Reactivity and Transformation Mechanisms of 3 Methoxy 5 Trifluoromethyl Pyridine

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic is significantly amplified by the presence of the powerful electron-withdrawing trifluoromethyl (-CF3) group at the 5-position. Consequently, the ring is highly deactivated towards electrophilic aromatic substitution but is primed for nucleophilic attack.

Directed Ortho-Metalation (DoM) Reactions

Directed ortho-metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.orgbaranlab.org In 3-Methoxy-5-(trifluoromethyl)pyridine, the methoxy (B1213986) group serves as the DMG. The heteroatom of the DMG coordinates with an organolithium reagent, typically n-butyllithium or sec-butyllithium, which facilitates the removal of a proton from the nearest (ortho) position. wikipedia.org

For this specific molecule, two ortho positions relative to the methoxy group are available for deprotonation: C-2 and C-4. The regioselectivity of the metalation is determined by a combination of factors:

Acidity: The protons at C-2 and C-4 are the most acidic on the ring due to their proximity to the electron-withdrawing nitrogen and the directing effect of the methoxy group.

Electronic Effects: The potent electron-withdrawing -CF3 group at C-5 significantly increases the acidity of the adjacent proton at C-4.

Steric Hindrance: The C-2 position is sterically less hindered than the C-4 position, which is situated between the methoxy and trifluoromethyl groups.

While the methoxy group directs to both C-2 and C-4, the increased acidity at C-4 due to the adjacent -CF3 group often favors metalation at this site, despite potential steric hindrance. The resulting aryllithium intermediate can then be quenched with a variety of electrophiles to introduce new functional groups with high regiocontrol. harvard.edu

| Position | Directing/Activating Factor | Predicted Outcome |

| C-2 | Ortho to -OCH3 (DMG), Ortho to Nitrogen | Possible site of metalation. |

| C-4 | Ortho to -OCH3 (DMG), Ortho to -CF3 (increased acidity) | Likely the major site of metalation. |

| C-6 | Ortho to Nitrogen | Less acidic than C-2 and C-4 in DoM context. |

Nucleophilic Attack Modalities

The electron-deficient nature of the pyridine ring, exacerbated by the -CF3 group, makes this compound highly susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org Nucleophilic attack preferentially occurs at the positions ortho and para to the ring nitrogen (C-2, C-4, and C-6), as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, leading to significant stabilization. echemi.com

The presence of the strongly deactivating -CF3 group further enhances the electrophilicity of the ring, making it more reactive towards nucleophiles compared to unsubstituted pyridine. If a suitable leaving group is present at one of these activated positions, SNAr can proceed readily. Even without a leaving group, strong nucleophiles can add to the ring in what is known as the Chichibabin reaction or related additions.

| Position of Attack | Stability of Intermediate | Rationale |

| C-2 / C-6 | High | Negative charge is delocalized onto the ring nitrogen. |

| C-4 | High | Negative charge is delocalized onto the ring nitrogen. |

| C-3 / C-5 | Low | Negative charge cannot be delocalized onto the ring nitrogen. |

Reactivity of the Methoxy Functional Group

Ether Cleavage Reactions

The methoxy group on the pyridine ring can be cleaved to reveal a hydroxyl group, a common transformation in organic synthesis. This demethylation is typically achieved using strong Lewis acids or specific nucleophilic reagents. elsevierpure.com

Common reagents for aryl ether cleavage include:

Boron Tribromide (BBr3): A powerful and widely used reagent for cleaving aryl methyl ethers.

Strong Protic Acids: Reagents like hydroiodic acid (HI) can cleave ethers, although the conditions are often harsh.

L-Selectride (Lithium tri-sec-butylborohydride): This bulky nucleophilic reagent has been shown to be particularly effective and chemoselective for the demethylation of methoxypyridines. elsevierpure.comchem-station.com

Research has demonstrated that the electron-deficient nature of the pyridine ring makes the attached methoxy group more susceptible to nucleophilic cleavage compared to methoxy groups on electron-rich rings like anisole. elsevierpure.com For instance, L-Selectride can chemoselectively demethylate methoxypyridines in the presence of anisoles. elsevierpure.com The mechanism involves the nucleophilic attack of the hydride on the methyl group, with the lithium ion likely coordinating to the pyridine nitrogen or the methoxy oxygen to facilitate the process. chim.itnih.govmdma.ch

| Reagent | Type | Typical Conditions | Notes |

| BBr3 | Lewis Acid | DCM, low temperature to RT | Highly effective, but sensitive to other functional groups. |

| HI | Strong Acid | Reflux | Harsh conditions, low functional group tolerance. |

| L-Selectride | Nucleophilic Hydride | THF, reflux | Chemoselective for electron-poor systems like methoxypyridines. elsevierpure.com |

Oxidative Transformations of the Methoxy Group

Direct oxidative transformation of the methoxy group in this compound is not a commonly reported reaction pathway. The pyridine ring, particularly when substituted with an electron-withdrawing group, is generally more susceptible to other modes of reaction. While oxidative demethylation can occur biochemically via cytochrome P450 enzymes, chemical methods for the selective oxidation of the methoxy group on this specific substrate are not well-documented in synthetic literature. More common oxidative reactions involving substituted pyridines typically lead to the formation of pyridine N-oxides upon treatment with oxidizing agents like m-CPBA or hydrogen peroxide. Another potential but less common reaction could be oxidative dearomatization of the pyridine ring itself under specific conditions. nih.gov

Chemical Behavior of the Trifluoromethyl Substituent

The trifluoromethyl (-CF3) group is one of the most stable and robust functional groups in organic chemistry due to the exceptional strength of the carbon-fluorine bond. It is generally inert to many reaction conditions, which is a primary reason for its prevalence in pharmaceuticals and agrochemicals.

However, the -CF3 group is not completely unreactive. Its reactivity is characterized by the following:

Strong Electron-Withdrawing Nature: It strongly deactivates the aromatic ring towards electrophilic attack and activates it for nucleophilic attack through its powerful inductive effect (-I).

Nucleophilic Attack: While highly stable, the carbon atom of the -CF3 group can be attacked by potent nucleophiles under forcing conditions. Research has shown that aromatic trifluoromethyl groups can react with strong nucleophiles like sodium thiophenoxide, leading to the displacement of one or more fluorine atoms to form difluoro- or monofluoro- derivatives. acs.orgacs.org

Hydrolysis: Complete hydrolysis of the -CF3 group to a carboxylic acid (-COOH) is possible but requires extremely harsh conditions, such as treatment with concentrated sulfuric acid at high temperatures, which are often incompatible with other functional groups on the molecule. acs.org

Reductive Defluorination: Certain reducing agents can effect the removal of fluorine atoms, but this is also a challenging transformation.

The primary role of the trifluoromethyl group in the reactivity of this compound is as a powerful electronic modifier, profoundly influencing the reactivity of the pyridine ring, rather than participating directly in most chemical transformations.

| Reaction Type | Reagent/Condition | Product Type | Reactivity Level |

| Nucleophilic Substitution | Strong nucleophiles (e.g., NaSPh) | -CF2SPh, -CF(SPh)2 | Low (requires forcing conditions) acs.org |

| Hydrolysis | Concentrated H2SO4, heat | Carboxylic Acid (-COOH) | Very Low (requires harsh conditions) acs.org |

| C-F Activation | Transition Metal Catalysts | Various functionalized products | Emerging field, requires specific catalysts |

Dehydrofluorination Pathways

The trifluoromethyl group (-CF3) on an aromatic ring is generally stable; however, under certain conditions, it can undergo elimination of hydrogen fluoride (B91410) (HF), a process known as dehydrofluorination. For this compound, dehydrofluorination would involve the removal of a fluorine atom from the trifluoromethyl group and a hydrogen atom from an adjacent position. Given the stability of the C-F bond, these reactions typically require strong bases or high temperatures.

One plausible pathway for dehydrofluorination, by analogy to other trifluoromethyl arenes, involves a base-promoted elimination. nih.gov This process can lead to the formation of a reactive difluorinated intermediate. The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the benzylic protons if they were present, but in an aromatic system, the mechanism is more complex. Base-promoted elimination from a trifluoromethyl group on an aromatic ring can proceed through a benzyne-like intermediate or via the formation of a difluoro-p-quinomethide, especially if a suitable proton is available for abstraction. nih.gov

Another potential transformation pathway involves protolytic defluorination in the presence of strong Brønsted superacids. nih.gov In such acidic media, the trifluoromethyl group can be protonated, leading to the formation of carbocationic or acylium ion intermediates, which can then undergo further reactions. nih.gov While direct dehydrofluorination to form a double bond within the substituent is not the primary outcome, these transformations represent a loss of fluorine from the trifluoromethyl group.

The specific dehydrofluorination pathways for this compound are not extensively documented in the literature, but the reactivity can be inferred from related compounds. The presence of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group on the pyridine ring will influence the electron density and the susceptibility of the compound to nucleophilic or electrophilic attack, which in turn affects the feasibility of dehydrofluorination pathways.

Radical Functionalization Reactions

Radical functionalization reactions offer a powerful tool for the modification of aromatic and heteroaromatic compounds. For this compound, radical reactions would likely involve the substitution of a hydrogen atom on the pyridine ring with a radical species. The regioselectivity of such reactions is governed by the electronic properties of the substituents on the pyridine ring. The methoxy group is an electron-donating group, which tends to direct incoming electrophilic radicals to the ortho and para positions. Conversely, the trifluoromethyl group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming nucleophilic radicals.

Given the substitution pattern of this compound, the positions for radical attack would be C2, C4, and C6. The interplay between the activating effect of the methoxy group and the deactivating effect of the trifluoromethyl group will determine the ultimate site of functionalization. Radical trifluoromethylation of aromatic compounds is a well-established process, and it is conceivable that this compound could undergo further radical substitution under appropriate conditions. researchgate.net

Photochemical methods can also be employed to initiate radical functionalization. For instance, light-promoted trifluoromethylation of N-heteroarenes has been reported, suggesting that this compound could be a substrate for similar photoredox-catalyzed reactions. rsc.org

Ligand Exchange Reactions in Coordination Chemistry

Pyridine and its derivatives are common ligands in coordination chemistry, where they can coordinate to a metal center through the lone pair of electrons on the nitrogen atom. researchgate.net this compound, with its pyridine nitrogen, has the potential to act as a ligand in transition metal complexes. jscimedcentral.com The coordination ability of the pyridine nitrogen will be influenced by the electronic effects of the methoxy and trifluoromethyl substituents. The electron-donating methoxy group would increase the electron density on the nitrogen, enhancing its basicity and coordination strength. In contrast, the electron-withdrawing trifluoromethyl group would decrease the electron density on the nitrogen, making it a weaker ligand. acs.org

Ligand exchange, or ligand displacement, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. wikipedia.org If this compound were part of a coordination complex, it could be displaced by a stronger ligand. The kinetics and thermodynamics of such a ligand exchange reaction would depend on several factors, including the nature of the metal center, the other ligands in the coordination sphere, and the solvent.

While specific studies on the coordination chemistry and ligand exchange reactions of this compound are not abundant, its behavior can be predicted based on the extensive literature on pyridine-metal complexes. researchgate.netacs.org

Catalytic Transformations Involving this compound

Cross-Coupling Reactions for C-C, C-N, and C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, and are widely used in the synthesis of pharmaceuticals and other fine chemicals. nih.govwikipedia.orgwikipedia.org For this compound to participate in these reactions, it typically needs to be functionalized with a leaving group, such as a halogen (Cl, Br, I) or a triflate, at one of the ring positions.

C-C Bond Formation: The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. wikipedia.org A halogenated derivative of this compound, such as 2-chloro-3-methoxy-5-(trifluoromethyl)pyridine (B582265), would be an excellent substrate for Suzuki coupling with various aryl or vinyl boronic acids. nih.gov For instance, the Suzuki coupling of 2,3,5-trichloropyridine (B95902) with arylboronic acids has been shown to be an efficient method for the synthesis of 2-aryl-3,5-dichloropyridines. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Product | Reference |

| 2,3,5-Trichloropyridine | Phenylboronic acid | Pd(OAc)2 | Na2CO3 | 2-Phenyl-3,5-dichloropyridine | nih.gov |

| 2-Halo-3-methoxy-5-(trifluoromethyl)pyridine | Arylboronic acid | Pd(PPh3)4 | K2CO3 | 2-Aryl-3-methoxy-5-(trifluoromethyl)pyridine | nih.gov |

C-N Bond Formation: The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of C-N bonds between an aryl halide or triflate and an amine. wikipedia.orglibretexts.org A halogenated this compound could be coupled with a variety of primary or secondary amines to introduce an amino group onto the pyridine ring. The synthesis of the pharmaceutical intermediate icenticaftor (B608049), for example, involves the coupling of 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Product | Reference |

| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | Amine | Pd catalyst | Buchwald ligand | NaOtBu | 5-Amino-2-methoxy-3-(trifluoromethyl)pyridine derivative | nih.gov |

| Aryl Halide | Amine | Pd(dba)2 | BINAP | NaOtBu | Aryl Amine | wikipedia.org |

C-O Bond Formation: The formation of C-O bonds via cross-coupling, often referred to as the Buchwald-Hartwig etherification, can be more challenging than C-N bond formation. However, with the appropriate choice of catalyst, ligand, and reaction conditions, a halogenated this compound could be coupled with alcohols or phenols to form ethers.

Reductions and Oxidations at the Pyridine Nitrogen or Ring System

Oxidations: The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The N-oxidation of trifluoromethylated pyridines has been successfully demonstrated. rsc.org The resulting N-oxide can exhibit different reactivity compared to the parent pyridine and can be a useful intermediate for further functionalization.

Reductions: The pyridine ring of this compound can be reduced to the corresponding piperidine (B6355638) derivative. This is typically accomplished through catalytic hydrogenation using catalysts such as platinum oxide (PtO2) or rhodium on carbon, often under acidic conditions and hydrogen pressure. asianpubs.org The reduction of the aromatic ring results in a saturated heterocyclic system, which can have significantly different biological and chemical properties.

| Transformation | Reagent/Catalyst | Product | Reference |

| N-Oxidation | H2O2 / Acetic Acid | This compound N-oxide | rsc.org |

| Ring Reduction | H2 / PtO2 | 3-Methoxy-5-(trifluoromethyl)piperidine | asianpubs.org |

Applications in Organocatalysis and Biocatalysis

Organocatalysis: Organocatalysis utilizes small organic molecules to catalyze chemical reactions. While there are no specific reports of this compound itself being used as an organocatalyst, its structural motifs are relevant to the field. Pyridine derivatives can act as basic catalysts, and the electronic properties of the methoxy and trifluoromethyl groups could be tuned to modulate the catalytic activity. Furthermore, the enantioselective organocatalytic trifluoromethylation of carbonyl compounds is an active area of research, highlighting the importance of trifluoromethylated molecules in asymmetric synthesis. nih.govnih.gov

Biocatalysis: Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. The biocatalytic generation of trifluoromethyl radicals for enantioselective alkene difunctionalization has been demonstrated using nonheme iron enzymes. chemrxiv.org This suggests the potential for enzymatic systems to interact with and modify trifluoromethylated compounds. While the direct biocatalytic transformation of this compound has not been reported, the field of fluorine biocatalysis is expanding, with efforts to incorporate fluorine into bioactive molecules and to use enzymes to perform selective fluorination and defluorination reactions. nih.gov

Spectroscopic Characterization and Structural Elucidation of 3 Methoxy 5 Trifluoromethyl Pyridine and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing FT-IR and FT-Raman techniques, provides critical information about the functional groups and molecular vibrations within a molecule.

The FT-IR spectrum is instrumental in identifying the characteristic functional groups of 3-Methoxy-5-(trifluoromethyl)pyridine. Analysis of the related isomer, 2-methoxy-3-(trifluoromethyl)pyridine, offers significant insight into the expected vibrational modes. jocpr.com

The C-H stretching vibrations of the heteroaromatic pyridine (B92270) ring are anticipated in the 3000-3100 cm⁻¹ region. jocpr.com For the isomer 2-methoxy-3-(trifluoromethyl)pyridine, these bands are observed at 3073 cm⁻¹. jocpr.com The methoxy (B1213986) group introduces characteristic C-H stretching vibrations, typically at wavenumbers lower than those of aromatic C-H stretches. jocpr.com The asymmetric and symmetric stretching of the CH₃ group in the isomer are found at 2963 cm⁻¹ and 2943 cm⁻¹, respectively. jocpr.com

Vibrations associated with the C-O-C linkage of the methoxy group are also prominent. The asymmetric stretching is expected between 1310–1210 cm⁻¹, while the symmetric stretch appears in the 1050–1010 cm⁻¹ range. jocpr.com In the spectrum of the 2-methoxy isomer, these are assigned to strong bands at 1271 cm⁻¹ and 1015 cm⁻¹, respectively. jocpr.com

The trifluoromethyl (CF₃) group is characterized by strong absorption bands due to C-F stretching vibrations, typically found in the 1100-1350 cm⁻¹ region. The pyridine ring itself exhibits characteristic C-C and C-N stretching vibrations between 1400 cm⁻¹ and 1650 cm⁻¹. researchgate.net

| Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3073 | jocpr.com |

| Asymmetric CH₃ Stretch (Methoxy) | 2963 | jocpr.com |

| Symmetric CH₃ Stretch (Methoxy) | 2943 | jocpr.com |

| Asymmetric C-O-C Stretch (Methoxy) | 1271 | jocpr.com |

| Symmetric C-O-C Stretch (Methoxy) | 1015 | jocpr.com |

| C-H Out-of-Plane Bending | 779 | jocpr.com |

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The FT-Raman spectrum of this compound is expected to show strong signals for the pyridine ring and C-CF₃ vibrations. In the analysis of 2-methoxy-3-(trifluoromethyl)pyridine, the aromatic C-H stretching vibrations are observed at 3018, 3068, and 3086 cm⁻¹. jocpr.com The symmetric and asymmetric stretches of the methoxy CH₃ group are seen at 2939 cm⁻¹ and 2965 cm⁻¹, respectively. jocpr.com

The C-O-C asymmetric and symmetric stretching vibrations of the methoxy group in the isomer are identified at 1279 cm⁻¹ and 1016 cm⁻¹, respectively. jocpr.com Raman spectroscopy is particularly useful for observing low-wavenumber modes, such as the torsional modes of the O-CH₃ and CF₃ groups. jocpr.com

| Vibrational Mode | Observed Frequency (cm⁻¹) | Reference |

|---|---|---|

| Aromatic C-H Stretch | 3018, 3068, 3086 | jocpr.com |

| Asymmetric CH₃ Stretch (Methoxy) | 2965 | jocpr.com |

| Symmetric CH₃ Stretch (Methoxy) | 2939 | jocpr.com |

| Asymmetric C-O-C Stretch (Methoxy) | 1279 | jocpr.com |

| Symmetric C-O-C Stretch (Methoxy) | 1016 | jocpr.com |

| C-H Out-of-Plane Bending | 770 | jocpr.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

NMR spectroscopy is a powerful tool for determining the precise connectivity of atoms in a molecule. The ¹H, ¹³C, and ¹⁹F NMR spectra collectively provide a complete picture of the molecular structure.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methoxy group. Based on the known substituent effects, the methoxy protons (-OCH₃) should appear as a sharp singlet, likely in the range of δ 3.8-4.0 ppm.

The chemical shifts of the aromatic protons (H-2, H-4, and H-6) are influenced by the positions of the methoxy and trifluoromethyl groups. In the related compound 3-(Trifluoromethyl)pyridine, the proton at C2 appears at δ 8.91 ppm (singlet), the proton at C6 is at δ 8.82 ppm (doublet), and the proton at C4 is at δ 7.94 ppm (doublet). rsc.org For 3-Methoxypyridine (B1141550), the proton signals are observed at δ 8.32 (H-2), 8.19 (H-6), 7.38 (H-4), and 7.34 (H-5). chemicalbook.com

For the target molecule, this compound, the H-2 proton would likely be a singlet or a narrow doublet, significantly downfield. The H-6 proton would also be downfield and appear as a singlet or narrow doublet. The H-4 proton would be a singlet and shifted relative to the parent pyridine.

| Compound | H-2 (ppm) | H-4 (ppm) | H-6 (ppm) | -OCH₃ (ppm) | Reference |

|---|---|---|---|---|---|

| 2-methoxy-3-(trifluoromethyl)pyridine | - | 7.84 (d) | 8.32 (d) | 4.03 (s) | rsc.org |

| 3-(Trifluoromethyl)pyridine | 8.91 (s) | 7.94 (d) | 8.82 (d) | - | rsc.org |

The ¹³C NMR spectrum will show seven distinct signals: five for the pyridine ring carbons, one for the methoxy carbon, and one for the trifluoromethyl carbon. The carbon of the CF₃ group is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF), with a coupling constant around 270-276 Hz. rsc.orgrsc.org The chemical shift of the CF₃ carbon in 3-(Trifluoromethyl)pyridine is observed at δ 123.4 ppm (q, J = 273.4 Hz). rsc.org

The pyridine ring carbons attached to or near the substituents will show significant shifts. The carbon attached to the methoxy group (C-3) will be shielded, while the carbon attached to the CF₃ group (C-5) will be deshielded and show quartet splitting due to two-bond coupling (²JCF). rsc.org The other ring carbons will also exhibit smaller couplings to the fluorine atoms. The methoxy carbon should appear as a singlet around δ 55 ppm. rsc.org

| Compound | Key Chemical Shifts (ppm) | Reference |

|---|---|---|

| 2-methoxy-3-(trifluoromethyl)pyridine | 161.0, 150.6, 136.4 (q, J=5 Hz), 123.2 (q, J=270 Hz), 116.0, 113.4 (q, J=33 Hz), 54.1 | rsc.org |

| 3-(Trifluoromethyl)pyridine | 153.0 (q, J=1.5 Hz), 146.7 (q, J=4.1 Hz), 133.0 (q, J=3.6 Hz), 126.8 (q, J=33.0 Hz), 123.4 (q, J=273.4 Hz), 123.3 | rsc.org |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. thermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to show a single sharp singlet, as the three fluorine atoms of the CF₃ group are equivalent and not coupled to any other fluorine atoms.

The chemical shift of the trifluoromethyl group is influenced by its electronic environment on the pyridine ring. For comparison, the ¹⁹F NMR signal for 3-(Trifluoromethyl)pyridine appears at δ -62.7 ppm. rsc.org In 2-methoxy-3-(trifluoromethyl)pyridine, the signal is at δ -64.03 ppm. rsc.org Therefore, a chemical shift in the range of δ -62 to -65 ppm (relative to CFCl₃) is anticipated for this compound.

| Compound | Chemical Shift (ppm) | Reference |

|---|---|---|

| 2-methoxy-3-(trifluoromethyl)pyridine | -64.03 (s) | rsc.org |

| 3-(Trifluoromethyl)pyridine | -62.7 (s) | rsc.org |

| 5-Bromo-2-(trifluoromethyl)pyridine | -67.9 (s) | rsc.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-methoxy-3-(trifluoromethyl)pyridine |

| 3-(Trifluoromethyl)pyridine |

| 3-Methoxypyridine |

| 5-Bromo-2-(trifluoromethyl)pyridine |

Advanced 2D NMR Techniques (COSY, HSQC, HMBC) for Structural Assignment

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing clear insights into atomic connectivity that may be ambiguous in one-dimensional (1D) spectra. ipb.ptwikipedia.org For a molecule like this compound, with distinct proton and carbon environments, techniques such as COSY, HSQC, and HMBC are critical for unambiguous signal assignment. numberanalytics.comnih.gov

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are scalar-coupled, typically through two or three bonds. For this compound, this would reveal correlations between the protons on the pyridine ring, confirming their relative positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with their directly attached heteronuclei, most commonly ¹³C. wikipedia.org This technique is essential for assigning each carbon atom in the pyridine ring and the methoxy group to its corresponding proton.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. youtube.com This allows for the connection of molecular fragments, for instance, linking the methoxy protons to the C3 carbon of the pyridine ring and the ring protons to the trifluoromethyl carbon.

The application of these techniques provides a detailed connectivity map, confirming the substitution pattern of the pyridine ring.

Interactive Table: Expected 2D NMR Correlations for this compound

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlation (¹³C) | Key HMBC Correlations (¹³C) |

| H2 | H4, H6 | C2 | C3, C4, C6 |

| H4 | H2, H6 | C4 | C2, C3, C5, C-CF₃ |

| H6 | H2, H4 | C6 | C2, C5, C-CF₃ |

| -OCH₃ | None | C-OCH₃ | C3 |

Mass Spectrometry for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It provides crucial information about a compound's molecular weight and elemental composition, and its fragmentation patterns offer clues to the molecular structure. slideshare.netlibretexts.org

High-Resolution Mass Spectrometry (HR-MS) is distinguished by its ability to measure m/z values with very high accuracy (typically to four or five decimal places). This precision allows for the determination of a molecule's exact mass, which in turn enables the calculation of its unique elemental formula. For this compound (C₇H₆F₃NO), HR-MS would confirm its molecular formula by providing an experimental mass that is consistent with the theoretical exact mass, distinguishing it from other potential isomers or compounds with the same nominal mass. Recent developments in high-throughput MS have further enhanced its application in the rapid analysis of chemical compounds. embopress.org

Upon ionization, the molecular ion (M⁺•) of this compound would be observed. Subsequent fragmentation can occur through various pathways, providing structural information. youtube.com The stability of the pyridine ring means the molecular ion peak is expected to be relatively intense. Key fragmentation pathways would likely involve the substituents. The loss of a methyl radical (•CH₃) from the methoxy group is a common fragmentation for anisole-type compounds, leading to a stable cation. Another expected fragmentation is the loss of carbon monoxide (CO) from the resulting ion. The trifluoromethyl group is very stable, but fragmentation involving the C-C bond connecting it to the ring can also occur.

Interactive Table: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Theoretical m/z |

| [C₇H₆F₃NO]⁺• | Molecular Ion (M⁺•) | 177.0401 |

| [C₆H₃F₃NO]⁺ | Loss of •CH₃ | 162.0166 |

| [C₅H₃F₃N]⁺• | Loss of •CH₃ and CO | 134.0217 |

| [C₆H₆NO]⁺ | Loss of •CF₃ | 108.0449 |

| [C₅H₃F₃N]⁺• | Pyridine ring fragmentation | Varies |

X-ray Crystallography for Solid-State Structural Determination

Single crystal X-ray diffraction (SCXRD) analysis involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. nih.gov This analysis allows for the construction of a three-dimensional electron density map, from which the positions of individual atoms can be determined with high precision. For derivatives of this compound, SCXRD would provide exact geometric parameters. nih.govchemrxiv.org For example, analysis of related pyridine derivatives reveals detailed information about the planarity of the pyridine ring and the orientation of its substituents. researchgate.netmdpi.com The data obtained would include precise C-C, C-N, C-O, and C-F bond lengths and the angles between them, confirming the sp² hybridization of the ring atoms and the geometry of the methoxy and trifluoromethyl groups.

Interactive Table: Representative Crystallographic Data for a Substituted Pyridine Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 17.52 |

| b (Å) | 8.97 |

| c (Å) | 11.35 |

| Z (Molecules/Unit Cell) | 16 |

Note: Data presented is for the parent compound, pyridine, for illustrative purposes. wikipedia.org

The way molecules arrange themselves in a crystal is governed by a variety of non-covalent intermolecular interactions. numberanalytics.com Understanding these forces is crucial as they influence the material's physical properties. nih.gov For this compound, several types of interactions are expected to dictate the crystal packing. While lacking a classic hydrogen bond donor, the molecule can act as a hydrogen bond acceptor through the nitrogen atom of the pyridine ring and the oxygen of the methoxy group, forming C-H···N or C-H···O hydrogen bonds. The electron-rich pyridine ring can participate in π-π stacking interactions, which are common in aromatic systems. bg.ac.rsresearchgate.netacs.org Furthermore, the highly electronegative fluorine atoms of the trifluoromethyl group can engage in weaker interactions, such as C-H···F contacts and F···π or F···F interactions, which can play a significant role in the crystal packing of fluorinated aromatic compounds. researchgate.netacs.orgrsc.org Hirshfeld surface analysis is a common computational tool used to visualize and quantify these varied intermolecular contacts. mdpi.com

Interactive Table: Potential Intermolecular Interactions in the Crystal Lattice

| Interaction Type | Description | Potential Significance |

| C-H···N | Weak hydrogen bond between a C-H bond and the pyridine nitrogen lone pair. | Directional; influences molecular alignment. |

| C-H···O | Weak hydrogen bond involving the methoxy oxygen. | Contributes to the overall lattice energy. |

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. uj.edu.pl | Major contributor to packing, often in an offset or face-to-face arrangement. |

| C-H···F | Weak hydrogen bond involving the trifluoromethyl fluorine atoms. acs.org | Contributes to stabilizing the 3D crystal structure. |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides insights into the electronic structure of a molecule by probing the transitions between electronic energy levels. rsc.org The absorption spectrum of an aromatic compound like this compound is characterized by electronic transitions within the conjugated π-system of the pyridine ring.

The pyridine ring itself exhibits π→π* transitions, which are typically strong and found in the UV region. researchgate.net Additionally, the presence of the nitrogen atom introduces n→π* transitions, involving the promotion of an electron from a non-bonding orbital on the nitrogen to an anti-bonding π* orbital. These transitions are generally weaker and occur at longer wavelengths compared to the π→π* transitions. libretexts.org

The substituents on the pyridine ring significantly modulate its electronic properties and, consequently, its absorption and emission spectra. chemrxiv.org The methoxy group (-OCH₃) is an electron-donating group (auxochrome) that tends to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) and increase the intensity of the absorption. Conversely, the trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which can also influence the electronic transitions, often causing a shift in the absorption bands. The combination of these opposing electronic effects on the pyridine ring results in a unique spectroscopic signature.

Interactive Table: Expected Electronic Transitions for this compound

| Transition | Description | Expected Wavelength Region | Expected Intensity |

| π → π | Excitation of an electron from a π bonding orbital to a π anti-bonding orbital. | ~250-280 nm | High |

| n → π | Excitation of a non-bonding electron from the nitrogen atom to a π anti-bonding orbital. | >280 nm | Low |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Detailed research findings and specific data tables for the UV-Vis spectroscopic analysis of this compound are not available in the reviewed literature.

Computational and Theoretical Chemistry Studies of 3 Methoxy 5 Trifluoromethyl Pyridine

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed to predict the ground-state properties of molecules with a favorable balance between accuracy and computational cost.

Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. mdpi.commdpi.com For 3-Methoxy-5-(trifluoromethyl)pyridine, this process would determine the precise bond lengths, bond angles, and dihedral angles of its most stable structure.

Conformational analysis would also be essential, particularly concerning the orientation of the methoxy (B1213986) (-OCH₃) and trifluoromethyl (-CF₃) groups relative to the pyridine (B92270) ring. acs.orgresearchgate.net By calculating the energy associated with the rotation around the C-O and C-C single bonds, a potential energy surface can be mapped to identify the global and local energy minima, which represent the stable conformers of the molecule.

Electronic Structure Analysis (HOMO-LUMO Energies, Band Gap)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.comresearchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. physchemres.org

The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.comemerginginvestigators.org A large HOMO-LUMO gap generally implies high stability and low chemical reactivity. emerginginvestigators.org DFT calculations would provide the energies of these orbitals and the resulting band gap for this compound, offering insights into its electronic behavior. researchgate.netmdpi.com

Prediction of Vibrational Frequencies and Spectroscopic Simulations

DFT calculations can accurately predict the vibrational frequencies of a molecule in its ground state. arxiv.org These calculated frequencies correspond to the fundamental modes of vibration, such as stretching, bending, and torsional motions of the atoms.

By simulating the infrared (IR) and Raman spectra based on the calculated frequencies and intensities, a theoretical spectrum can be generated. jocpr.comresearchgate.netjocpr.com This simulated spectrum is an invaluable tool for interpreting experimental spectroscopic data, allowing for the assignment of specific absorption bands to particular vibrational modes within the this compound molecule. jocpr.com

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.deresearchgate.net It is a useful tool for predicting the reactive sites for electrophilic and nucleophilic attacks. nih.gov

In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.netnih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, indicating these as potential sites for electrophilic interaction.

Advanced Quantum Chemical Analyses

Beyond standard DFT calculations, more advanced analyses can provide deeper insights into the electronic structure and bonding of a molecule.

Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the canonical molecular orbitals into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. wikipedia.orgwisc.edu This method provides a quantitative description of bonding and charge distribution. wisc.edu

Noncovalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)

Noncovalent Interaction (NCI) analysis is a computational chemistry technique used to visualize and understand weak, noncovalent interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric repulsion, are crucial for determining molecular conformation, crystal packing, and biological activity. The method is based on the electron density (ρ) and its derivatives.

The Reduced Density Gradient (RDG) is a key scalar field used in NCI analysis. It is defined as a function of the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density, characteristic spikes appear that signify different types of noncovalent interactions. scielo.org.mx

Attractive interactions (like hydrogen bonds) are characterized by low RDG values at negative values of sign(λ₂)ρ.

Van der Waals interactions are identified by low RDG values near sign(λ₂)ρ = 0.

Repulsive interactions (steric clashes) appear as low RDG values at positive sign(λ₂)ρ values. scielo.org.mx

These interactions can be visualized in 3D space as isosurfaces, where the color of the surface indicates the nature of the interaction (typically blue for attractive, green for weak van der Waals, and red for repulsive). While this methodology is powerful for analyzing molecules, specific NCI and RDG analyses for this compound are not detailed in the available literature. Such a study would reveal the nature and strength of intramolecular interactions, for instance between the methoxy group, the trifluoromethyl group, and the pyridine ring, which influence its conformational preferences and reactivity.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Chemical Bonding

The Electron Localization Function (ELF) is a theoretical tool that provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org It offers a chemically intuitive way to analyze electron localization, revealing atomic shell structures, core and valence electrons, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr ELF values range from 0 to 1. High ELF values (close to 1) correspond to regions of high electron localization, such as in covalent bonds or lone pairs, while lower values are found in the regions between these localized domains. jussieu.fr

The Localized Orbital Locator (LOL) is another function used to visualize and analyze chemical bonding, conceptually related to ELF. jussieu.fr It is also derived from the kinetic energy density and helps to identify regions where orbitals are localized. jussieu.fr Analysis of the critical points in the LOL topology can provide quantitative information about the size, density, and energy of lone pairs, correlating with the donor ability of a heteroatom. rsc.org

For this compound, an ELF or LOL analysis would provide a detailed map of its electronic structure. It would clearly delineate the covalent bonds within the pyridine ring, the C-O and C-C bonds of the substituents, and the C-F bonds. Furthermore, it would visualize the lone pairs on the nitrogen and oxygen atoms, which are critical to the molecule's reactivity, hydrogen bonding capability, and coordination chemistry. Although a powerful descriptive tool, specific ELF and LOL studies for this compound have not been reported in the surveyed literature.

Solvent Effects in Theoretical Predictions

Continuum Solvation Models (e.g., IEFPCM) for Environmental Influences

Theoretical calculations are often performed on isolated molecules in the gas phase. However, chemical processes and spectroscopic measurements are typically conducted in a solvent. The solvent can significantly influence the geometry, electronic structure, and properties of a solute molecule. Continuum solvation models are an efficient way to account for these environmental effects. nih.gov

The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and robust method. gaussian.com In this model, the solute is placed within a cavity created in a continuous, polarizable dielectric medium that represents the solvent. The solute's charge distribution polarizes the dielectric medium, which in turn creates a reaction field that interacts with the solute. This solute-solvent interaction is calculated self-consistently, providing a more realistic description of the molecule's behavior in solution. gaussian.comresearchgate.net

The IEFPCM method is essential for accurately predicting properties like solvation free energies and spectroscopic parameters in different environments. nih.govgaussian.com For this compound, applying the IEFPCM model would be crucial for:

Optimizing the molecular geometry in various solvents to understand conformational changes.

Calculating reaction and activation energies for reactions where the polarity of the solvent plays a key role.

Predicting shifts in spectroscopic signals (NMR, UV-Vis) when moving from a nonpolar to a polar solvent. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

GIAO-NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for molecular structure elucidation. Computational methods can predict NMR chemical shifts, aiding in spectral assignment and structural verification. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and commonly used approaches for calculating NMR shielding tensors and chemical shifts. tau.ac.il

The GIAO method, typically used in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding of each nucleus in a molecule. nih.gov To obtain the chemical shifts that are compared with experimental data, the calculated isotropic shielding values (σ_iso) are referenced against the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of GIAO calculations depends on the chosen functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p), TZVP). nih.govnih.govresearchgate.net For this compound, GIAO-NMR calculations would predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N chemical shifts. Comparing these theoretical values with experimental spectra would confirm the molecular structure and help assign specific resonances to the corresponding atoms in the molecule.

Table 1: Illustrative GIAO-NMR Data Comparison for a Substituted Pyridine (Note: This table is an example based on general procedures and does not represent actual calculated data for this compound.)

| Atom | Calculated Shielding (ppm) | Reference Shielding (ppm) | Calculated δ (ppm) | Experimental δ (ppm) |

| C2 | 15.5 | 177.2 | 161.7 | 160.5 |

| C3 | 65.1 | 177.2 | 112.1 | 111.8 |

| C4 | 50.3 | 177.2 | 126.9 | 127.3 |

| C5 | 45.8 | 177.2 | 131.4 | 130.9 |

| C6 | 22.9 | 177.2 | 154.3 | 153.6 |

| H4 | 24.5 | 31.9 | 7.4 | 7.3 |

| H6 | 23.1 | 31.9 | 8.8 | 8.7 |

| OCH₃ | 120.2 | 177.2 | 57.0 | 56.2 |

TD-DFT Calculations for UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method for calculating the electronic excitation energies, oscillator strengths, and absorption wavelengths of molecules, which correspond to the peaks in an experimental UV-Vis spectrum. core.ac.ukrsc.org

TD-DFT calculations are typically performed on an optimized ground-state geometry. The method provides information about the vertical electronic transitions from the ground state to various excited states. scielo.org.za The output includes the wavelength (λ) of the absorption, the oscillator strength (f), which is related to the intensity of the absorption band, and the molecular orbitals involved in the transition (e.g., HOMO to LUMO). scielo.org.za

For this compound, TD-DFT calculations could predict its UV-Vis absorption spectrum. This would help in understanding the electronic structure and the nature of its electronic transitions (e.g., π → π* or n → π* transitions). The calculations can also be performed using a continuum solvation model like IEFPCM to simulate the spectrum in a specific solvent, allowing for a more direct comparison with experimental measurements. researchgate.net

Table 2: Illustrative TD-DFT Results for Electronic Transitions (Note: This table is an example based on a related molecule and does not represent actual calculated data for this compound. Data is modeled after similar calculations scielo.org.za.)

| Excitation | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 342.90 | 0.2430 | HOMO → LUMO (95%) |

| S₀ → S₂ | 298.55 | 0.0150 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 275.10 | 0.1890 | HOMO → LUMO+1 (92%) |

Non-Linear Optical (NLO) Properties Investigations and Hyperpolarizability Calculations

No published research articles or datasets were found that specifically calculate or investigate the non-linear optical properties or the first-order hyperpolarizability of this compound. Such studies are crucial for determining a molecule's potential in optoelectronic applications, as they quantify the material's ability to alter the properties of light. These investigations typically involve quantum chemical calculations using methods like Density Functional Theory (DFT).

Thermodynamic Property Calculations at Varied Temperatures

Similarly, there is a lack of available data from computational studies on the thermodynamic properties (such as heat capacity, entropy, and enthalpy) of this compound as a function of temperature. These calculations are fundamental to understanding the stability, reactivity, and behavior of a compound under different thermal conditions.

Applications of 3 Methoxy 5 Trifluoromethyl Pyridine and Its Derivatives in Academic Research

Role as a Fundamental Building Block in Organic Synthesis

In synthetic organic chemistry, 3-Methoxy-5-(trifluoromethyl)pyridine and its isomers serve as important intermediates and building blocks. bldpharm.com The trifluoromethylpyridine (TFMP) moiety is a key structural motif found in numerous active pharmaceutical and agrochemical ingredients. nih.govnih.gov The development of scalable synthetic routes to TFMP derivatives has significantly increased research and development activities involving these compounds. nih.gov The presence of the trifluoromethyl group often enhances molecular stability and lipophilicity, while the pyridine (B92270) nitrogen provides a site for potential interactions with biological targets. mdpi.comresearchoutreach.org